1,2,3-Benzotriazin-4(3H)-one, 3,3'-(thiodimethylene)bis-
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Overview
Description
3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) is a complex organic compound featuring a unique structure that includes a thiobis(methylene) linkage and benzo[d][1,2,3]triazin-4(3H)-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with formaldehyde and thiourea under acidic conditions to form the intermediate 2-(thiobis(methylene))bis(benzamide). This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and automated systems can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s thiobis(methylene) linkage and triazinone moieties play crucial roles in these interactions, facilitating binding to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Disulfide(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one)
- 3,3’-(Methylenebis(benzo[d][1,2,3]triazin-4(3H)-one))
Uniqueness
3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) is unique due to its thiobis(methylene) linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage enhances the compound’s reactivity and potential for forming stable complexes with metals and other substrates, making it valuable for various applications in research and industry.
Properties
CAS No. |
29519-79-7 |
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Molecular Formula |
C16H12N6O2S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H12N6O2S/c23-15-11-5-1-3-7-13(11)17-19-21(15)9-25-10-22-16(24)12-6-2-4-8-14(12)18-20-22/h1-8H,9-10H2 |
InChI Key |
BBXVQRDDKLPSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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